molecular formula C17H14FN3O4 B2877060 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 865285-38-7

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2877060
CAS No.: 865285-38-7
M. Wt: 343.314
InChI Key: FJGXFDQGIUOOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction of the oxadiazole ring with a fluorophenyl halide in the presence of a base.

    Attachment of the dimethoxybenzamide moiety: This can be done through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing oxidative stress: Leading to cell death or apoptosis.

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGXFDQGIUOOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.